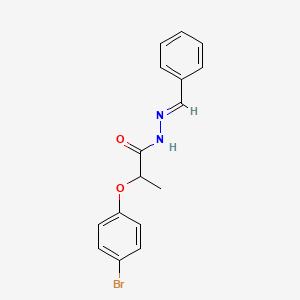
1-(3-chlorobenzoyl)-5,6-dimethyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorobenzoyl)-5,6-dimethyl-1H-benzimidazole is a chemical compound that has attracted significant interest in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
1-(3-chlorobenzoyl)-5,6-dimethyl-1H-benzimidazole has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit antitumor, antimicrobial, and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 1-(3-chlorobenzoyl)-5,6-dimethyl-1H-benzimidazole is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. It has been shown to selectively target cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
This compound has been found to induce apoptosis (programmed cell death) in cancer cells, while having little to no effect on normal cells. It has also been shown to inhibit the growth of bacterial and fungal pathogens, making it a potential antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-chlorobenzoyl)-5,6-dimethyl-1H-benzimidazole in lab experiments is its selectivity towards cancer cells, which reduces the risk of toxicity to normal cells. However, its solubility in water is limited, which may affect its efficacy in certain applications.
Orientations Futures
There are several future directions for research on 1-(3-chlorobenzoyl)-5,6-dimethyl-1H-benzimidazole. One area of interest is its potential as a cancer therapy, particularly in combination with other drugs or therapies. Another direction is the development of more efficient synthesis methods to improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other fields such as materials science and catalysis.
Conclusion
In conclusion, this compound is a chemical compound that has shown promise in various scientific fields. Its selective targeting of cancer cells and antimicrobial activity make it a potential candidate for cancer therapy and antimicrobial agents. However, further research is needed to fully understand its mechanism of action and potential applications in other fields.
Méthodes De Synthèse
The synthesis of 1-(3-chlorobenzoyl)-5,6-dimethyl-1H-benzimidazole involves the reaction of 3-chlorobenzoic acid with 5,6-dimethyl-1,2-phenylenediamine in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The resulting product is then purified through recrystallization or column chromatography.
Propriétés
IUPAC Name |
(3-chlorophenyl)-(5,6-dimethylbenzimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-10-6-14-15(7-11(10)2)19(9-18-14)16(20)12-4-3-5-13(17)8-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNKOSQBPUMYBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(acetylamino)-3-methylphenyl]benzamide](/img/structure/B5852467.png)
![methyl {3-[(2-thienylcarbonyl)amino]phenoxy}acetate](/img/structure/B5852472.png)

![4,5-dimethoxy-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5852501.png)



![3-bromo-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5852542.png)



![ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)-2H-chromen-3-yl]propanoate](/img/structure/B5852560.png)
